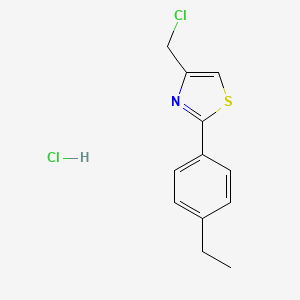

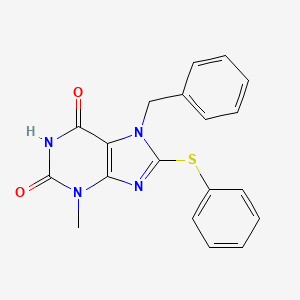

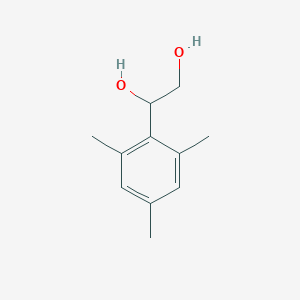

![molecular formula C18H20N2O3 B2609084 1-[2-(Methoxymethyl)benzimidazolyl]-3-phenoxypropan-2-ol CAS No. 1018126-47-0](/img/structure/B2609084.png)

1-[2-(Methoxymethyl)benzimidazolyl]-3-phenoxypropan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzimidazoles involves a one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . This process employs formic acid, iron powder, and NH4Cl as an additive to reduce the nitro group and effect the imidazole cyclization .Chemical Reactions Analysis

Benzimidazoles are known to be good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . They act as mixed type inhibitors, exhibiting stronger inhibitive effect on the cathodic reaction than on the anodic one .Applications De Recherche Scientifique

Synthesis and Characterization

Benzimidazole derivatives are synthesized and characterized for their potential applications in various fields. For instance, the synthesis and characterization of oligobenzimidazoles explore their electrochemical, electrical, optical, thermal, and rectification properties. These properties make benzimidazole derivatives valuable for applications in material science and electronics (Anand & Muthusamy, 2018).

Antibacterial and Antimicrobial Effects

Some benzimidazole compounds exhibit antibacterial and antimicrobial effects. The preparation and characterization of certain benzimidazole phenols and their transition metal complexes demonstrated antibacterial activity against Gram-positive bacteria, highlighting their potential use in the development of new antibacterial agents (Tavman et al., 2009).

Antimicrobial Activity of Benzimidazole Derivatives

The synthesis and antimicrobial activity evaluation of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives offer insights into their use as antimicrobial agents. This research highlights the potential of these compounds in combating microbial resistance and developing new antimicrobial strategies (Salahuddin et al., 2017).

Fluorescent Properties for Sensing Applications

The study of N-2-Aryl-1,2,3-Triazoles demonstrates the synthesis of novel blue emitting fluorophores, indicating the utility of benzimidazole derivatives in developing new materials for optical and sensing applications. Their fluorescent properties, particularly in solution, highlight their potential in creating sensors and imaging agents (Padalkar et al., 2015).

Catalysis and Green Chemistry

The catalytic oxidation of alkylated phenols to antifungal 1,4-benzoquinones using a green chemistry approach demonstrates another application area. This research suggests the role of benzimidazole derivatives in facilitating environmentally friendly chemical processes (Bernini et al., 2006).

Orientations Futures

Benzimidazole derivatives have been extensively studied for their various biological activities and are considered key heterocycles in therapeutic chemistry . They have been used in the synthesis of new compounds with antimicrobial and antiviral properties, which is a central objective today in the context of the COVID-19 pandemic . Therefore, the study and development of benzimidazole derivatives, including “1-[2-(Methoxymethyl)benzimidazolyl]-3-phenoxypropan-2-ol”, may continue to be a significant area of research in the future.

Propriétés

IUPAC Name |

1-[2-(methoxymethyl)benzimidazol-1-yl]-3-phenoxypropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-22-13-18-19-16-9-5-6-10-17(16)20(18)11-14(21)12-23-15-7-3-2-4-8-15/h2-10,14,21H,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMZDCCXRZHHBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC2=CC=CC=C2N1CC(COC3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(Methoxymethyl)benzimidazolyl]-3-phenoxypropan-2-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

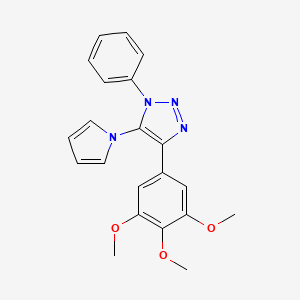

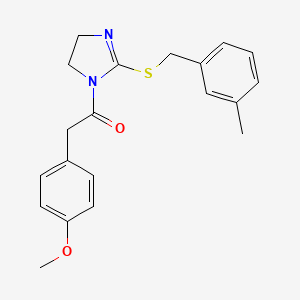

![3-Methyl-5-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2609002.png)

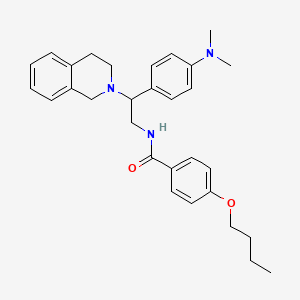

![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)tetrahydrofuran-2-carboxamide](/img/structure/B2609005.png)

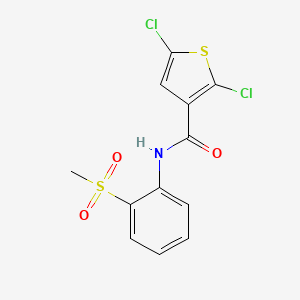

![4-butoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2609010.png)

![Tert-butyl 4-[[(3-chloropyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B2609018.png)